Pbfi-AM

Übersicht

Beschreibung

Potassium-binding Benzofuran Isophthalate Acetoxymethyl Ester (Pbfi-AM) is a cell-permeant potassium indicator used to measure intracellular potassium fluxes in animal cells, plant cells, and vacuoles . This compound is a potassium-sensitive molecule that allows for the detection of physiological concentrations of potassium in the presence of other monovalent cations . The spectral response of this compound upon ion binding permits excitation ratio measurements, making it a valuable tool in various scientific research applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pbfi-AM is synthesized through a series of chemical reactions involving the benzofuran isophthalate derivative and its acetoxymethyl ester form . The synthesis typically involves the following steps:

Formation of Benzofuran Isophthalate: This involves the reaction of benzofuran with isophthalic acid under specific conditions to form the benzofuran isophthalate derivative.

Acetoxymethyl Ester Formation: The benzofuran isophthalate derivative is then reacted with acetoxymethyl chloride in the presence of a base to form the acetoxymethyl ester.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes:

Large-scale Reaction Vessels: Utilizing large-scale reaction vessels to carry out the synthesis of benzofuran isophthalate and its subsequent conversion to the acetoxymethyl ester.

Purification: The product is purified using techniques such as crystallization, filtration, and chromatography to ensure high purity and yield.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Pbfi-AM undergoes various chemical reactions, including:

Ion Binding: this compound binds selectively to potassium ions, causing a change in its fluorescence properties.

Hydrolysis: The acetoxymethyl ester group can undergo hydrolysis to release the active benzofuran isophthalate derivative.

Common Reagents and Conditions:

Ion Binding: The binding of potassium ions to this compound is typically carried out in physiological buffers containing potassium ions.

Hydrolysis: Hydrolysis of the acetoxymethyl ester group can be facilitated by the presence of water or aqueous buffers.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Cellular Ion Flux Studies

Pbfi-AM is primarily used to investigate potassium ion fluxes in different cellular contexts:

- Neuronal Studies : It aids in understanding the role of K+ in neuronal health and death under ischemic conditions.

- Myocyte Research : Utilized to study K+ dynamics in cardiac cells, particularly concerning mitochondrial function and energy regulation.

Mitochondrial Function Analysis

Research indicates that this compound is instrumental in studying mitochondrial ATP-regulated potassium (mitoKATP) channels:

- Case Study : A study measuring K+ fluxes in isolated cardiac mitochondria demonstrated that activation of mitoKATP channels leads to significant depolarization of the mitochondrial membrane, crucial for cellular energy regulation.

| Parameter | Control | MitoKATP Activation |

|---|---|---|

| Membrane Potential (mV) | -150 | -100 |

| K+ Leakage (nM) | 5 | 20 |

Apoptosis Mechanisms

This compound has been pivotal in examining potassium leakage during apoptosis:

- Case Study : In thymocytes treated with glucocorticoids, this compound quantifies K+ levels, revealing a consistent outflow correlating with mitochondrial transmembrane potential loss.

| Treatment | Cytosolic K+ Before (nM) | Cytosolic K+ After (nM) |

|---|---|---|

| Control | 140 | 135 |

| Glucocorticoids | 140 | 80 |

Research Findings

Recent studies highlight the broader physiological implications of this compound:

- Regulation of Intracellular Potassium : Maintaining intracellular K+ levels is vital for cell volume regulation and signal transduction.

- Impact on Cellular Stress Responses : Disruption of cation homeostasis can lead to endoplasmic reticulum stress, which can be monitored using this compound.

Wirkmechanismus

Pbfi-AM exerts its effects through the following mechanism:

Fluorescence Detection: The fluorescence signal generated upon potassium binding can be detected and measured using fluorescence spectroscopy.

Molecular Targets and Pathways: this compound targets potassium ions and is used to study potassium ion channels and their role in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Pbfi-AM is compared with other similar compounds, highlighting its uniqueness:

Sodium-binding Benzofuran Isophthalate Acetoxymethyl Ester (Sbfi-AM): Similar to this compound but selective for sodium ions.

Asante Potassium Green-2: Another potassium indicator with different spectral properties and selectivity.

Valinomycin: A potassium ionophore used for potassium transport studies but with different mechanisms and applications.

Uniqueness of this compound: this compound is unique due to its high selectivity for potassium ions and its ability to provide ratiometric measurements of potassium concentrations in cells . This makes it a valuable tool for studying potassium ion dynamics in various biological systems .

Biologische Aktivität

Pbfi-AM, a cell-permeable derivative of potassium-binding benzofuran isophthalate (PBFI), is utilized extensively in biological research to study potassium ion dynamics within cells. This compound has gained attention for its ability to provide insights into cellular processes related to potassium homeostasis, apoptosis, and mitochondrial function. This article reviews the biological activity of this compound, highlighting its applications, mechanisms of action, and relevant research findings.

This compound operates as a fluorescent probe that selectively binds to potassium ions (K+), allowing for real-time monitoring of intracellular potassium levels. Upon binding, it exhibits changes in fluorescence that can be quantitatively measured through various imaging techniques. The probe's effectiveness is contingent upon its ability to penetrate cell membranes and respond to fluctuations in K+ concentrations.

Applications in Research

- Mitochondrial Function : this compound has been employed to study mitochondrial ATP-regulated potassium (mitoKATP) channels. Research indicates that alterations in K+ flux through these channels can significantly impact mitochondrial membrane potential and overall cellular health .

- Apoptosis Studies : The compound has been instrumental in examining potassium leakage during apoptosis. Studies show that cells undergoing programmed cell death exhibit a notable decrease in cytosolic K+ levels, which can be monitored using this compound . This leakage is associated with mitochondrial dysfunction and can be inhibited by specific agents like Bcl-2, which stabilize mitochondrial membranes .

- Neuronal Health : In neuronal models, this compound has been used to investigate the role of K+ in neuronal death under ischemic conditions. The data suggest that K+ dynamics are crucial for understanding neurodegenerative processes .

Case Study 1: Mitochondrial Potassium Channels

A study focused on the role of mitoKATP channels utilized this compound to measure K+ fluxes in isolated cardiac mitochondria. The findings demonstrated that activation of these channels led to significant depolarization of the mitochondrial membrane, indicating their critical role in cellular energy regulation and apoptosis .

| Parameter | Control | MitoKATP Activation |

|---|---|---|

| Membrane Potential (mV) | -150 | -100 |

| K+ Leakage (nM) | 5 | 20 |

Case Study 2: Apoptotic Processes

In another investigation on thymocytes, this compound was used to quantify K+ levels during apoptosis induced by glucocorticoids. The results highlighted a consistent outflow of K+ correlating with the loss of mitochondrial transmembrane potential, underscoring the probe's utility in studying cell death mechanisms .

| Treatment | Cytosolic K+ Before (nM) | Cytosolic K+ After (nM) |

|---|---|---|

| Control | 140 | 135 |

| Glucocorticoids | 140 | 80 |

Research Findings

Recent studies have confirmed that this compound is not only effective for measuring intracellular potassium but also provides insights into broader physiological processes:

- Regulation of Intracellular Potassium : Research indicates that maintaining intracellular K+ levels is vital for various cellular functions, including cell volume regulation and signal transduction .

- Impact on Cellular Stress Responses : Investigations into synthetic sodium/potassium exchangers revealed that disruption of cation homeostasis leads to endoplasmic reticulum stress, which can be monitored using this compound .

Eigenschaften

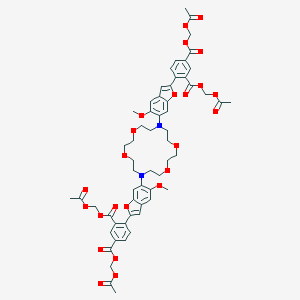

IUPAC Name |

bis(acetyloxymethyl) 4-[6-[16-[2-[2,4-bis(acetyloxymethoxycarbonyl)phenyl]-5-methoxy-1-benzofuran-6-yl]-1,4,10,13-tetraoxa-7,16-diazacyclooctadec-7-yl]-5-methoxy-1-benzofuran-2-yl]benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H62N2O24/c1-35(61)75-31-79-55(65)39-7-9-43(45(23-39)57(67)81-33-77-37(3)63)51-25-41-27-53(69-5)47(29-49(41)83-51)59-11-15-71-19-21-73-17-13-60(14-18-74-22-20-72-16-12-59)48-30-50-42(28-54(48)70-6)26-52(84-50)44-10-8-40(56(66)80-32-76-36(2)62)24-46(44)58(68)82-34-78-38(4)64/h7-10,23-30H,11-22,31-34H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKRBWNSOWVABU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)C1=CC(=C(C=C1)C2=CC3=CC(=C(C=C3O2)N4CCOCCOCCN(CCOCCOCC4)C5=C(C=C6C=C(OC6=C5)C7=C(C=C(C=C7)C(=O)OCOC(=O)C)C(=O)OCOC(=O)C)OC)OC)C(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H62N2O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1171.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.